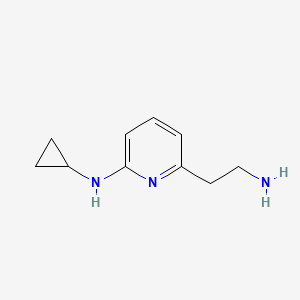

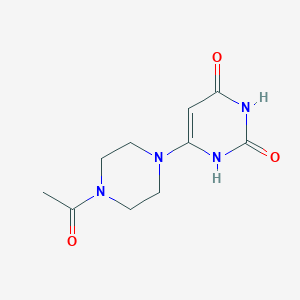

![molecular formula C12H17N5 B1481559 1-(シクロブチルメチル)-6-メチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボキシミダミド CAS No. 2098026-10-7](/img/structure/B1481559.png)

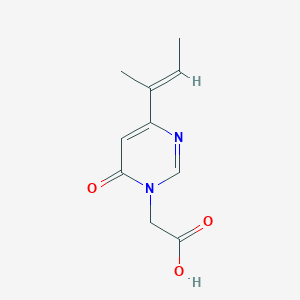

1-(シクロブチルメチル)-6-メチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボキシミダミド

説明

Synthesis Analysis

The synthetic pathway for CPI-1205 involves several steps. While I don’t have the exact details here, it’s likely that chemists have developed a route to synthesize this compound. Researchers may have explored various reaction conditions, reagents, and purification methods to obtain CPI-1205 in sufficient quantities for further study. Further investigation into relevant papers would provide specific synthetic details .

Molecular Structure Analysis

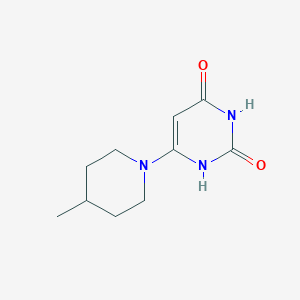

CPI-1205’s molecular structure consists of an imidazo[1,2-b]pyrazole core with a cyclobutylmethyl substituent at one position and a carboximidamide group at another. The arrangement of atoms and functional groups determines its biological activity. Computational studies and spectroscopic techniques (such as NMR and X-ray crystallography) would shed light on its precise structure .

Chemical Reactions Analysis

Understanding how CPI-1205 interacts with other molecules is crucial. Researchers might have investigated its reactivity with various nucleophiles, electrophiles, and catalysts. Additionally, stability studies under different conditions (pH, temperature, etc.) would provide insights into its behavior. Literature reviews would reveal specific chemical reactions involving CPI-1205 .

科学的研究の応用

腫瘍学:白血病治療

イミダゾ[1,2-b]ピラゾール誘導体は、白血病の治療に有望であることが示されています。 これらの誘導体は、ナノモル濃度でヒト白血病細胞のアポトーシスを誘導し、白血病患者の全生存率が低いことを考えると、これは重要です 。これらの化合物の構造活性相関研究による最適化により、さまざまな白血病細胞株に対して強力な細胞毒性活性を示すリード化合物が特定されています。

薬理学:創薬

イミダゾ[1,2-b]ピラゾール誘導体の構造的特徴は、創薬に適した候補となっています。 これらの誘導体は、低濃度で生体標的に結合する能力があり、医薬品試験における高品質の参照標準として貴重です 。これは、より高い効力とより低い毒性を有する新しい治療薬の開発に役立ちます。

作用機序

Target of action

Pyrazoles can interact with a variety of targets, including estrogen receptors and alcohol dehydrogenase . The specific targets of “1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” would depend on its specific structure and functional groups.

Mode of action

The mode of action would depend on the specific targets of “1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide”. For example, if it targets estrogen receptors, it might act as an agonist or antagonist, modulating the activity of these receptors .

生化学分析

Cellular Effects

The effects of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain leukemia cell lines, indicating its potential as an anti-cancer agent . Additionally, it may affect cell proliferation, differentiation, and survival, depending on the cell type and context. Understanding these cellular effects is essential for evaluating the compound’s potential therapeutic benefits and risks.

Molecular Mechanism

The molecular mechanism of action of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in DNA replication or repair, thereby affecting cell proliferation and survival. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding how the compound exerts its effects and for developing targeted therapeutic strategies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its activity and potency. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell behavior and health. Understanding these temporal effects is important for optimizing the use of this compound in research and therapeutic applications .

Metabolic Pathways

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism. These interactions can have significant effects on cell function and health, highlighting the importance of understanding the compound’s role in metabolic pathways .

Subcellular Localization

The subcellular localization of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can influence its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can affect energy production and apoptosis. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-8-10(11(13)14)12-16(5-6-17(12)15-8)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADIJGNULQZMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1C(=N)N)CC3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

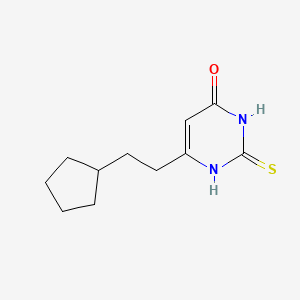

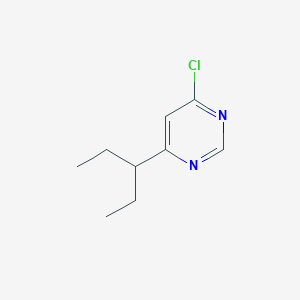

![1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481478.png)